molecular formula C10H10ClNO6S2 B2836855 2-Methoxy-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride CAS No. 927966-18-5

2-Methoxy-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride

Cat. No. B2836855
CAS RN: 927966-18-5
M. Wt: 339.76
InChI Key: GVOPNPVDBHAKLS-UHFFFAOYSA-N
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Description

2-Methoxy-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride, also known as MTSC, is a chemical compound that has been widely used in scientific research. This compound is a sulfonamide derivative and has been used in various fields such as biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Synthetic Utility in Photo-oxidation

2-Methoxy-5-(1,1,3-trioxo-1¹⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride has relevance in the field of photo-oxidation. A study by Takata, Tamura, and Andō (1985) demonstrated direct hydroxylation α to sulphur in singlet oxygenation of thiazolidine derivatives, leading to the formation of hydroxy derivatives in aprotic solvents. This process is significant for creating stereospecific alcohols with 4,5-trans configuration, highlighting its synthetic utility in photo-oxidation reactions (Takata, Tamura, & Andō, 1985).

Applications in Photodynamic Therapy

The compound finds application in photodynamic therapy, particularly in cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yield. These derivatives, characterized by good fluorescence properties and high singlet oxygen quantum yield, are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Role in Synthesis of Anticonvulsant Compounds

Siddiqui, Arshad, Khan, and Ahsan (2010) explored the synthesis of 4-thiazolidinones bearing a sulfonamide group, which were tested for anticonvulsant activity. This research underscores the compound's potential in developing new anticonvulsant agents (Siddiqui, Arshad, Khan, & Ahsan, 2010).

Cooxidation Reaction Studies

The compound's involvement in cooxidation reactions was investigated by Akasaka, Sakurai, and Andō (1991). Their study on the reaction of singlet oxygen with thiazolidine derivatives indicated the formation of active oxidizing species, suggesting its utility in generating novel epoxidizing agents (Akasaka, Sakurai, & Andō, 1991).

Antimicrobial Activity

Patel, Purohit, and Rajani (2014) synthesized a new class of thiazolopyrimidine-based sulfonamides from 2-methoxy benzoic acid. These compounds were evaluated for antimicrobial activity against bacterial and fungal strains. This highlights the compound's potential in developing new agents to fight microbial infections (Patel, Purohit, & Rajani, 2014).

properties

IUPAC Name

2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO6S2/c1-18-8-3-2-7(6-9(8)20(11,16)17)12-10(13)4-5-19(12,14)15/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOPNPVDBHAKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride

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